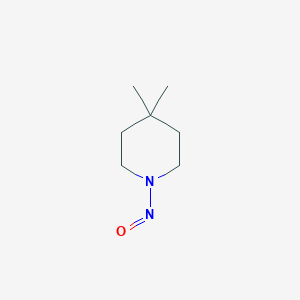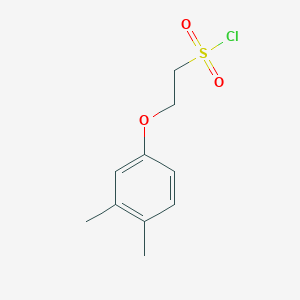![molecular formula C11H10N2O3 B13618396 2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B13618396.png)
2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]acetic acid is an organic compound that features a pyrazole ring attached to a phenyl group, which is further connected to a hydroxyacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]acetic acid typically involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with glyoxylic acid under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of 2-oxo-2-[4-(1H-pyrazol-1-yl)phenyl]acetic acid.
Reduction: Formation of 2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethanol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
科学研究应用
2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, potentially inhibiting their activity. The hydroxyacetic acid moiety can also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-hydroxy-2-[4-(1H-imidazol-1-yl)phenyl]acetic acid: Similar structure but with an imidazole ring instead of a pyrazole ring.
2-hydroxy-2-[4-(1H-triazol-1-yl)phenyl]acetic acid: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]acetic acid is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold for drug discovery and other applications.
属性
分子式 |
C11H10N2O3 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC 名称 |
2-hydroxy-2-(4-pyrazol-1-ylphenyl)acetic acid |
InChI |
InChI=1S/C11H10N2O3/c14-10(11(15)16)8-2-4-9(5-3-8)13-7-1-6-12-13/h1-7,10,14H,(H,15,16) |
InChI 键 |
AIZWSMUTTDQGNC-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


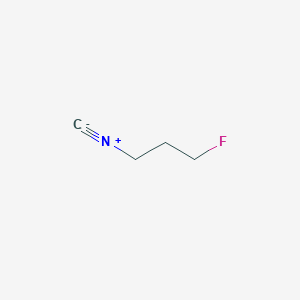
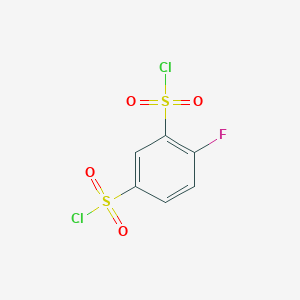

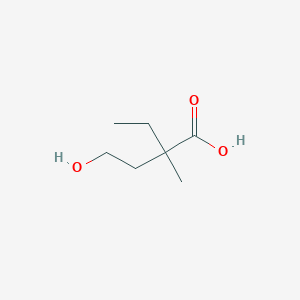
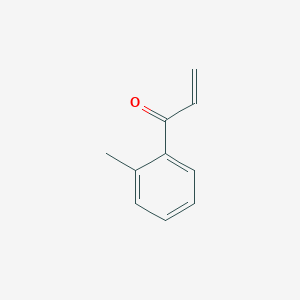
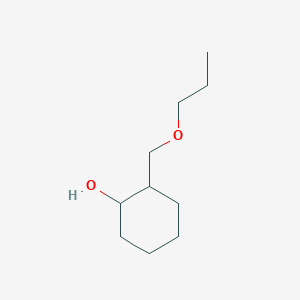

![2,2,2-Trifluoro-1-[2-(1-pyrrolidinyl)phenyl]ethanone](/img/structure/B13618377.png)

![6-Amino-2-methylbenzo[d]thiazol-5-ol](/img/structure/B13618394.png)
